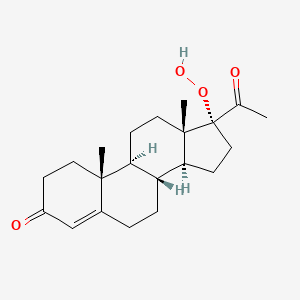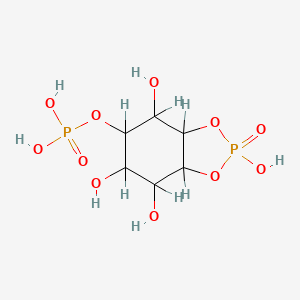
Erbio
Descripción general
Descripción
Erbium (Er) is a rare earth element that is found in nature and is widely used in scientific research and industrial applications. It is a soft, silvery-white metal that belongs to the lanthanide group of elements. It has a relatively low melting point and is highly ductile. It is also highly reactive, which makes it useful in a variety of applications. Erbium is mostly used in the form of its compounds, such as erbium oxide, erbium chloride, and erbium sulfate.
Aplicaciones Científicas De Investigación
Cirugía dental
Los láseres de erbio se utilizan en la cirugía apical, un tipo de cirugía dental. Ofrecen varias ventajas como una capacidad de corte precisa, daño térmico reducido y hemostasia eficiente. Estos láseres son cada vez más demandados por los cirujanos para métodos mínimamente invasivos que garantizan una visión efectiva durante la operación y niveles reducidos de incomodidad {svg_1}.
Energía nuclear
El this compound tiene aplicaciones potenciales en la energía nuclear debido a sus propiedades de absorción de neutrones. Se está investigando su posible uso en reactores nucleares y tecnologías relacionadas para mejorar la seguridad y la eficiencia {svg_2}.
Producción de vidrio y cerámica
El this compound es esencial en la producción de vidrio y cerámica. Sus propiedades únicas lo convierten en un componente valioso en estos materiales {svg_3}.
RMN paramagnética
Los iones de this compound con electrones desapareados se utilizan en la RMN paramagnética para crear agentes de contraste para la obtención de imágenes de muestras biológicas y la investigación de metaloenzimas catalíticas {svg_4}.
Telecomunicaciones y láseres
Las propiedades luminiscentes únicas del this compound han encontrado aplicaciones en diversos campos, como las telecomunicaciones y los láseres. Se utiliza en la producción de dispositivos que requieren una emisión de banda ancha eficiente {svg_5}.
Mecanismo De Acción
Target of Action
Erbium, a rare-earth metal of the lanthanide series, is a key component in fiber optics and is used in the nuclear industry for its neutron-absorption capabilities . It is also essential in medical lasers and other devices requiring precise control over light emissions .
Mode of Action
Erbium’s mode of action is primarily through its interaction with light. In fiber-optic telecommunications, erbium is used as a component of the signal amplifiers in long-distance telephone and data cables . It enhances the performance of communication systems by absorbing infrared light and re-emitting it at a lower energy level, a process known as upconversion . In the medical field, erbium-doped materials are used in lasers for their ability to emit light at specific wavelengths .
Biochemical Pathways
In the field of dentistry, erbium lasers have shown great benefits in various procedures, including painless cavity preparation and caries removal, enamel and dentine modification for bonding, and smear layer elimination .
Pharmacokinetics
Erbium-169, a radioactive isotope of erbium, is used in radiosynovectomy, a radiotherapy for rheumatoid arthritis patients . The radiopharmaceutical, 169Er citrate colloid, is directly injected into the synovial cavity of the affected joint. These radioactive colloid particles are then engulfed by macrophage-like synoviocytes and other phagocytizing inflammatory cells in the patient’s synovium .
Result of Action
The result of erbium’s action depends on its application. In fiber-optic communications, erbium’s upconversion process improves signal transmission over long distances . In medical applications, erbium-doped lasers can lead to improved skin texture and a more youthful appearance . In the treatment of rheumatoid arthritis, the radiation from erbium-169 leads to tissue death and inhibits cell proliferation, temporarily halting synovitis and improving synovial joint function .
Action Environment
Erbium’s action, efficacy, and stability can be influenced by environmental factors. For instance, erbium is ferromagnetic below 19 K, antiferromagnetic between 19 and 80 K, and paramagnetic above 80 K . The global production and reserves of erbium are concentrated in a few countries, which creates a unique geopolitical landscape . Efforts to diversify the global supply of erbium are underway, but developing a competitive rare earth industry is a long-term endeavor, fraught with environmental, economic, and technical challenges .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Erbium plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Studies have shown that erbium can affect the biochemical composition of microorganisms such as cyanobacteria Arthrospira platensis . When added to the growth medium, erbium can reduce the biomass quantity and alter the content of primary biomolecules, including proteins, carbohydrates, phycobiliproteins, lipids, β carotene, and chlorophyll a . These interactions suggest that erbium can influence the metabolic processes of these microorganisms, potentially through binding interactions with specific enzymes and proteins.
Cellular Effects
Erbium has been observed to have significant effects on various types of cells and cellular processes. For instance, in the context of periodontitis treatment, erbium, chromium:ytrium-scandium-gallium-garnet (Er,Cr:YSGG) laser treatment has been shown to reduce clinical inflammation and improve clinical parameters such as plaque index, gingival index, probing depth, and clinical attachment level . These effects indicate that erbium can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of erbium’s action involves its interactions with biomolecules at the molecular level. Erbium can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. In the case of Arthrospira platensis, erbium’s addition to the growth medium resulted in changes in the content of primary biomolecules, suggesting that erbium may interfere with the normal metabolic pathways of these microorganisms . Additionally, erbium’s use in laser treatment for periodontitis involves its ability to reduce inflammation and modulate the levels of inflammatory markers such as interleukin-1β and matrix metalloproteinase-8 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erbium can change over time. For example, the addition of erbium to the growth medium of Arthrospira platensis resulted in a dose-dependent reduction in biomass quantity and alterations in biochemical composition . These changes suggest that erbium’s effects on cellular function may vary depending on its concentration and exposure duration. Long-term studies on the stability and degradation of erbium in biological systems are necessary to understand its potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of erbium can vary with different dosages in animal models. In studies involving the use of erbium, chromium:ytrium-scandium-gallium-garnet (Er,Cr:YSGG) laser treatment for periodontitis, the dosage of erbium used in the laser treatment influenced the clinical outcomes . Higher doses of erbium may lead to more pronounced effects on inflammation reduction and clinical parameter improvement. It is essential to consider the potential toxic or adverse effects of high doses of erbium, as excessive exposure may lead to undesirable outcomes.
Metabolic Pathways
Erbium is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. In the case of Arthrospira platensis, erbium’s addition to the growth medium affected the content of primary biomolecules, indicating its involvement in metabolic flux and metabolite levels
Subcellular Localization
The subcellular localization of erbium is essential for its activity and function. Erbium may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the case of Arthrospira platensis, erbium’s addition to the growth medium resulted in changes in the content of primary biomolecules, suggesting that erbium may localize to specific cellular compartments where it exerts its effects
Propiedades
IUPAC Name |
erbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHIZSMUZPPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064694 | |
| Record name | Erbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soft metal soluble in acids; [Merck Index] Pure metal is soft, malleable, and silvery bright; All 6 natural isotopes are stable; [Reference #1] | |
| Record name | Erbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13550-53-3, 7440-52-0 | |
| Record name | Erbium hydride (ErH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13550-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERBIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77B218D3YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-2-benzo[e]benzofurancarboxamide](/img/structure/B1201826.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)








